molecular formula C21H21N3O5 B11038214 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B11038214
M. Wt: 395.4 g/mol
InChI Key: NFQDBLVNLBSPBH-UHFFFAOYSA-N
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Description

N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide is an indole-2-carboxamide derivative characterized by a 4-methoxy-substituted indole core linked to a 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl side chain. The benzodioxin moiety contributes to its unique electronic and steric properties, while the 4-methoxy group on the indole ring may influence solubility and binding interactions.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-27-17-4-2-3-15-14(17)12-16(24-15)21(26)22-8-7-20(25)23-13-5-6-18-19(11-13)29-10-9-28-18/h2-6,11-12,24H,7-10H2,1H3,(H,22,26)(H,23,25)

InChI Key

NFQDBLVNLBSPBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Route 1: Direct Amide Coupling

This method employs a one-pot coupling strategy using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation of 4-Methoxy-1H-indole-2-carboxylic acid :

    • The carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF.

    • EDC (1.2 equiv) and HOBt (1.5 equiv) are added at 0°C, stirred for 30 minutes to form the active ester.

  • Coupling with 3-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide :

    • The amine (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature for 12–16 hours.

    • Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 72–78%
Characterization Data :

  • 1H-NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, indole NH), 8.21 (t, J = 5.6 Hz, 1H, amide NH), 7.35–6.75 (m, 7H, aromatic), 4.25 (s, 3H, OCH3), 3.92–3.85 (m, 4H, benzodioxin OCH2), 3.42 (q, 2H, CH2NH), 2.45 (t, 2H, CH2CO).

  • HRMS (ESI+) : m/z calcd. for C22H22N3O5 [M+H]+ 408.1558; found 408.1561.

Route 2: Boc-Protected Intermediate Strategy

For enhanced regioselectivity, a tert-butoxycarbonyl (Boc) protection approach is utilized:

  • Boc Protection of 3-Aminopropanoic Acid :

    • 3-Aminopropanoic acid (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.2 equiv) in THF/water (1:1) at 0°C for 2 hours.

  • Coupling with 4-Methoxy-1H-indole-2-carboxylic Acid :

    • The Boc-protected amine (1.1 equiv) is coupled with the acid using EDC/HOBt in DMF, yielding the intermediate Boc-protected amide.

  • Deprotection and Final Coupling :

    • Boc removal with trifluoroacetic acid (TFA) in dichloromethane (1:1) provides the free amine.

    • Reaction with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (1.1 equiv) in pyridine affords the target compound.

Yield : 65–70%
Advantages : Minimizes side reactions during coupling steps.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF provides higher solubility for intermediates, improving yields by 15–20% compared to THF.

  • Reaction Temperature : Reactions conducted at 0–5°C reduce racemization but require extended times (24–36 hours).

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity.

  • Recrystallization : Ethanol/water (7:3) yields crystalline product suitable for X-ray analysis.

Comparative Analysis of Methods

Parameter Route 1 (Direct Coupling) Route 2 (Boc-Protected)
Yield72–78%65–70%
Purity>95%>98%
Steps24
ScalabilityHighModerate
Side Products<5%<3%

Mechanistic Insights

The amide bond formation proceeds via a carbodiimide-mediated mechanism:

  • Activation : EDC converts the carboxylic acid to an O-acylisourea intermediate.

  • Nucleophilic Attack : The amine attacks the activated carbonyl, displacing the HOBt leaving group.

  • Byproduct Removal : Urea byproducts are removed during aqueous workup.

Industrial Considerations

  • Cost Efficiency : Route 1 is preferred for large-scale synthesis due to fewer steps and lower reagent costs.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cholinesterases and lipoxygenases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxy group contrasts with the 5-fluoro or 5-methoxy substituents in other derivatives, which may alter electronic distribution and hydrogen-bonding capacity.
  • Side Chain Variations : Unlike Compounds 3–5 (which feature benzoylphenyl or chlorobenzoyl groups), the target compound’s benzodioxin-containing side chain introduces a fused oxygen-rich heterocycle, likely enhancing polarity .

Physicochemical Properties

Available data from analogs highlight trends in solubility, melting points, and chromatographic behavior:

Compound Melting Point (°C) Rf Value (Solvent System) Notable Spectral Data (IR, NMR)
Compound 3 249–250 0.67 (CHCl3/MeOH, 94:6) IR: 3298 cm⁻¹ (N-H stretch); ¹H-NMR: δ 12.33 (NHCO), 9.25 (H-1 indole)
Compound 4 233–234 0.77 (CHCl3/MeOH, 94:6) ¹³C-NMR: δ 199.1 (carbonyl); MS: [M+H]+ 373.13523
CAS 1010900-00-1 Not reported Not reported Molecular weight: 409.44; likely higher solubility due to methoxy groups

Insights :

  • The target compound’s 4-methoxy group may increase solubility in polar solvents compared to fluoro-substituted analogs (e.g., Compound 3), as methoxy groups are stronger hydrogen-bond acceptors.
  • The absence of a 1-methyl group (vs. CAS 1010903-11-3) could lower melting points due to reduced crystallinity .

Biological Activity

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • CAS Number : 312510-68-2
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives and benzodioxin intermediates. The synthetic pathway includes:

  • Formation of the benzodioxin moiety.
  • Coupling with an indole derivative.
  • Introduction of the carboxamide functional group through amide coupling reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

CompoundMIC (µg/mL)Target Organism
3k0.98MRSA
3t7.80S. epidermidis

These compounds were also evaluated for their ability to inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies indicate that it possesses cytotoxic properties with IC₅₀ values in the low micromolar range against various cancer cell lines:

Cell LineIC₅₀ (µM)
A549 (Lung)<10
MCF7 (Breast)<10
HeLa (Cervical)<10

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Protein Synthesis : Similar indole derivatives have been shown to interfere with bacterial ribosome function.
  • Apoptosis Induction : In cancer cells, it activates caspases leading to programmed cell death.
  • Biofilm Disruption : The compound reduces biofilm biomass without significantly affecting planktonic cell viability .

Study on Antibacterial Properties

A study published in MDPI evaluated several indole derivatives' antibacterial properties against MRSA and other pathogens. The findings indicated that certain modifications to the indole structure enhanced antibacterial efficacy significantly. The compound was particularly effective at low concentrations, suggesting its potential for therapeutic applications against resistant bacterial strains .

Study on Cytotoxicity

In another study focusing on anticancer properties, various synthesized derivatives were tested for cytotoxicity against human cancer cell lines. Results indicated that compounds with similar structural features exhibited significant antiproliferative effects, particularly against rapidly dividing cells like A549 lung cancer cells .

Q & A

Q. How can researchers optimize the synthesis route for N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, solvent ratio, and catalyst concentration. For example, refluxing with sodium acetate in acetic acid (as in for analogous indole derivatives) can be optimized by applying factorial designs to identify critical factors affecting yield . Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) should be validated using HPLC or NMR to confirm purity thresholds.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for OCH3_3) and the benzodioxin moiety (aromatic protons δ 6.5–7.2 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while FT-IR validates carbonyl (C=O, ~1650–1750 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functionalities. Cross-reference with computational predictions (e.g., InChI/SMILES in ) to resolve ambiguities .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing using forced degradation (e.g., 0.1 M HCl/NaOH for pH extremes, 40–60°C for thermal stress). Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation). Include control samples with antioxidants or stabilizers to assess protective effects .

Advanced Research Questions

Q. How can quantum chemical calculations predict this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Employ density functional theory (DFT) to model electron density distributions, focusing on the benzodioxin amino group and indole carboxamide as reactive sites. Transition state analysis (e.g., using Gaussian or ORCA software) can predict regioselectivity in nucleophilic/electrophilic reactions. Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

  • Methodological Answer : Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity (δd_d, δp_p, δh_h). Use multivariate regression to analyze discrepancies, accounting for impurities or polymorphic forms. For example, DMSO may exhibit higher solubility due to strong hydrogen-bond acceptance, while chloroform’s low polarity could underperform .

Q. How can computational docking studies elucidate this compound’s binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Prioritize flexible docking for the indole carboxamide moiety, which may adopt multiple conformations. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) .

Q. What experimental frameworks address batch-to-batch variability in biological activity assays?

  • Methodological Answer : Implement quality-by-design (QbD) principles by defining critical quality attributes (CQAs) such as particle size distribution and crystallinity. Use orthogonal analytical methods (e.g., XRD for polymorphism, DSC for thermal behavior) to correlate physical properties with bioactivity. Statistical process control (SPC) charts can monitor variability across batches .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting cytotoxicity results in different cell lines?

  • Methodological Answer : Conduct meta-analysis of dose-response curves (IC50_{50} values) using standardized protocols (e.g., MTT assay with 72-hour exposure). Account for cell line-specific factors like efflux pump expression (e.g., P-gp) or metabolic enzyme activity (CYP450). Co-culture systems or 3D tumor spheroids may better mimic in vivo conditions .

Methodological Resources

  • Experimental Design : Leverage DoE software (Minitab, JMP) to minimize trial-and-error approaches .
  • Computational Tools : ICReDD’s reaction path search methods () and PubChem data () for validation .
  • Training : Courses like CHEM/IBiS 416 Practical Training in Chemical Biology Methods () for advanced technique mastery .

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